molecular formula C11H13NO2 B13257429 6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13257429
M. Wt: 191.23 g/mol
InChI Key: FCZMZQBYQJLYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-Me-Tic) is a conformationally constrained phenylalanine analogue with a methyl substituent at the 6-position of the tetrahydroisoquinoline (THIQ) ring. This structural modification distinguishes it from other THIQ derivatives by enhancing lipophilicity and altering electronic properties, which can influence receptor binding and metabolic stability . THIQ derivatives like 6-Me-Tic are pivotal in peptide-based drug design, where rigid scaffolds improve selectivity and potency .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-2-3-8-6-12-10(11(13)14)5-9(8)4-7/h2-4,10,12H,5-6H2,1H3,(H,13,14)

InChI Key

FCZMZQBYQJLYMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CNC(C2)C(=O)O)C=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, TBHP, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The table below compares 6-Me-Tic with structurally related THIQ-3-carboxylic acid derivatives, emphasizing substituent effects on properties and applications:

Compound Substituents Molecular Formula Key Properties/Applications References
6-Me-Tic 6-CH₃ C₁₁H₁₃NO₂ Enhanced lipophilicity; potential for CNS-targeting due to methyl group.
7-Hydroxy-Tic (e.g., (R)-7-OH-Tic) 7-OH C₁₀H₁₁NO₃ Polar, hydrogen-bond donor; used in opioid receptor ligands (e.g., JDTic derivatives).
6,7-Dimethoxy-Tic (e.g., (S)-6,7-OMe-Tic) 6-OCH₃, 7-OCH₃ C₁₂H₁₅NO₄ Increased steric bulk and electron density; applied in κ-opioid antagonists.
5,7-Dichloro-Tic 5-Cl, 7-Cl C₁₀H₉Cl₂NO₂ Electron-withdrawing groups enhance binding to ion channels; antimicrobial potential.
N-Methyl-6,7-dihydroxy-Tic (MDTI) 6-OH, 7-OH, N-CH₃ C₁₁H₁₃NO₅ Antioxidant activity; stabilizes food and pharmaceutical products.

Key Observations:

  • Lipophilicity : Methyl (6-Me-Tic) and methoxy groups (6,7-OMe-Tic) increase logP compared to hydroxylated derivatives (7-OH-Tic), impacting blood-brain barrier permeability .
  • Receptor Selectivity: 7-OH-Tic is critical in opioid pan antagonists (e.g., JDTic) due to hydrogen bonding with opioid receptors . In contrast, 6-Me-Tic’s nonpolar substituent may favor interactions with hydrophobic receptor pockets.
  • Synthetic Accessibility : 6-Me-Tic synthesis requires regioselective methylation at the 6-position, often via Friedel-Crafts alkylation, whereas hydroxylated derivatives involve electrophilic aromatic substitution or late-stage oxidation .

Pharmacological and Biochemical Insights

  • Opioid Receptor Modulation: 7-OH-Tic derivatives (e.g., JDTic) exhibit nanomolar affinity for μ-, δ-, and κ-opioid receptors, with the hydroxyl group forming a key hydrogen bond with Glu⁷⁰⁷ in κ-receptors . The absence of this group in 6-Me-Tic suggests divergent pharmacological profiles.
  • Antioxidant Activity: MDTI (N-methyl-6,7-dihydroxy-Tic) demonstrates radical-scavenging activity comparable to ethoxyquin, attributed to its catechol-like structure .

Biological Activity

6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-CA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

THIQ-3-CA is a derivative of tetrahydroisoquinoline, characterized by a methyl group at the 6-position and a carboxylic acid functional group at the 3-position. Its molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. The compound exhibits properties typical of isoquinoline derivatives, which are known for their varied biological activities.

1. Anticancer Activity

Research has indicated that THIQ-3-CA possesses significant anticancer properties. A study demonstrated that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, THIQ-3-CA has shown efficacy against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Cell Line IC50 (µM) Mechanism
MCF-710.5Apoptosis induction
HeLa8.2Cell cycle arrest
A54912.0Inhibition of proliferation

2. Neuroprotective Effects

THIQ-3-CA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. The compound appears to modulate dopaminergic signaling pathways and may protect against neuronal damage induced by oxidative stress . Its mechanism includes the upregulation of neurotrophic factors and inhibition of apoptotic pathways.

3. Opioid Receptor Modulation

Recent studies have highlighted the role of THIQ-3-CA as a modulator of opioid receptors. It has been identified as a selective antagonist for the κ-opioid receptor (KOR), which is implicated in pain regulation and mood disorders. This selectivity indicates potential therapeutic applications in managing pain without the side effects associated with μ-opioid receptor agonists .

Case Studies and Research Findings

Several studies have explored the biological activity of THIQ-3-CA:

  • Study on Anticancer Activity : A structure-activity relationship (SAR) study revealed that modifications to the tetrahydroisoquinoline scaffold could enhance anticancer activity. THIQ-3-CA derivatives exhibited improved potency against specific cancer types compared to unmodified compounds .
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that THIQ-3-CA administration led to reduced neuroinflammation and improved motor function in models of Parkinson's disease. The compound was found to decrease levels of pro-inflammatory cytokines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.